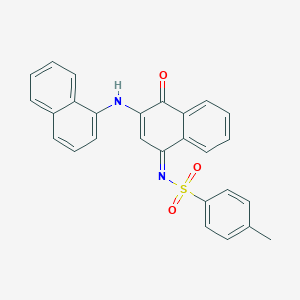
4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as MNOS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, which are involved in the inflammatory response and cancer cell proliferation. This compound also induces apoptosis in cancer cells and inhibits the growth of bacteria.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, this compound has been shown to have antibacterial activity against various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. This compound is also stable and can be stored for extended periods without significant degradation. However, this compound has some limitations. It is not very soluble in water, which can make it challenging to use in aqueous solutions. This compound also has limited stability under acidic conditions.
Zukünftige Richtungen
There are several potential future directions for 4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide research. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and bacterial infections. This compound can also be further studied for its potential applications in material science, such as the development of new dyes and catalysts. Additionally, this compound can be explored for its potential use in environmental science, such as the removal of heavy metals from soil and water.
Synthesemethoden
4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 1-naphthylamine and 4-methylbenzenesulfonyl chloride in the presence of a base, followed by the condensation of the resulting product with 4-hydroxy-1-naphthaldehyde. The final product can be obtained through the addition of sulfonamide and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In material science, this compound has been used as a dye for solar cells and as a catalyst for organic reactions. In environmental science, this compound has been used for the removal of heavy metals from wastewater.
Eigenschaften
Molekularformel |
C27H20N2O3S |
|---|---|
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
(NZ)-4-methyl-N-[3-(naphthalen-1-ylamino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C27H20N2O3S/c1-18-13-15-20(16-14-18)33(31,32)29-25-17-26(27(30)23-11-5-4-10-22(23)25)28-24-12-6-8-19-7-2-3-9-21(19)24/h2-17,28H,1H3/b29-25- |
InChI-Schlüssel |
WFEWQRVKCAOTEO-GNVQSUKOSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC5=CC=CC=C54 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC5=CC=CC=C54 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-butyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284847.png)
![3-ethyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284848.png)
![3-(2-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284849.png)
![3-(4-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284850.png)
![methyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284854.png)
![pentyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284855.png)
![isobutyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284856.png)
![isopropyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284857.png)
![butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284858.png)
![sec-butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284859.png)
![N-(2-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284862.png)
![3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284864.png)
![5-(4-methoxyphenyl)-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284867.png)
![methyl 4-[(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284869.png)
